molecular formula C16H20N2O3 B14684206 N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide CAS No. 32411-61-3

N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide

Cat. No.: B14684206
CAS No.: 32411-61-3
M. Wt: 288.34 g/mol
InChI Key: GRBHWYZTSVNLKN-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidine-2,5-dione core, which is known for its stability and reactivity. The compound has been studied for its potential use in medicinal chemistry, particularly in the development of anticonvulsant and analgesic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide typically involves the reaction of N-phenylbutanamide with 2,5-dioxopyrrolidin-1-yl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of ion channels, particularly calcium channels, which play a crucial role in neuronal excitability and neurotransmission. By inhibiting these channels, the compound can reduce the occurrence of seizures and alleviate pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide is unique due to its hybrid structure, which combines elements of known anticonvulsant drugs. This hybrid structure enhances its efficacy and safety profile, making it a promising candidate for further development .

Properties

CAS No.

32411-61-3

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide

InChI

InChI=1S/C16H20N2O3/c1-2-6-14(19)17(13-7-4-3-5-8-13)11-12-18-15(20)9-10-16(18)21/h3-5,7-8H,2,6,9-12H2,1H3

InChI Key

GRBHWYZTSVNLKN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CCN1C(=O)CCC1=O)C2=CC=CC=C2

Origin of Product

United States

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